
N-(2,4-dichloro-5-methoxyphenyl)-3-(2-nitrophenoxy)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichloro-5-methoxyphenyl)-3-(2-nitrophenoxy)-2-thiophenecarboxamide, also known as DMT1 inhibitor, is a chemical compound that has gained a lot of attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its ability to inhibit divalent metal transporter 1 (DMT1), a protein that plays a crucial role in iron uptake and transport in the body.
Aplicaciones Científicas De Investigación
Mass Spectrometry Studies
Studies in mass spectrometry have explored the molecular ion formation and rearrangement in certain N-arylthiophenecarboxamides and benzamides. Exact mass measurements and collision-induced dissociation mass-analyzed ion kinetic energy spectra were used to study the formation of phenol radical ions, providing insights into the mechanistic aspects of mass spectral fragmentation patterns in these compounds (Ceraul et al., 1995).
Synthesis of Derivatives and Their Applications
Several studies have focused on the synthesis of various derivatives of similar compounds and their potential applications:
Antimicrobial and Antibiofilm Agents:
- Synthesis of thiourea derivatives and their testing against bacterial cells has revealed significant anti-pathogenic activity, especially against strains known for their biofilm-forming capabilities. The presence of halogen atoms on the N-phenyl substituent of the thiourea moiety was correlated with the antimicrobial activity (Limban et al., 2011).
Organic Synthesis Methodologies:
- The synthesis of N-methoxycarbonyl derivatives and carbazomycin B via radical arylation of benzene has been documented. This study provides a methodological framework for the synthesis of complex organic molecules (Crich & Rumthao, 2004).
- A study on the synthesis of α,β-unsaturated N-methoxy-N-methylamides outlines a method for homologation of alkyl halides to α,β-unsaturated compounds, expanding the toolkit for organic synthesis (Beney et al., 1998).
Insecticide Development:
- Research on substituted benzamides like SIR-8514 and SIR-6874 has demonstrated their effectiveness as mosquito development inhibitors, showcasing the potential of such compounds in pest control (Schaefer et al., 1978).
Chemical Synthesis and Characterization:
- Studies on the synthesis, structure, and biological activity of coordination compounds of Cobalt(II), Nickel(II), and Copper(II) with similar N-methoxyphenyl derivatives. These compounds have shown promising antimicrobial and antifungal activities (Gulea et al., 2019).
Propiedades
IUPAC Name |
N-(2,4-dichloro-5-methoxyphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O5S/c1-26-16-9-12(10(19)8-11(16)20)21-18(23)17-15(6-7-28-17)27-14-5-3-2-4-13(14)22(24)25/h2-9H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCGEWDVLGKNML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=O)C2=C(C=CS2)OC3=CC=CC=C3[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

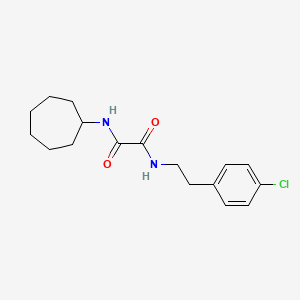

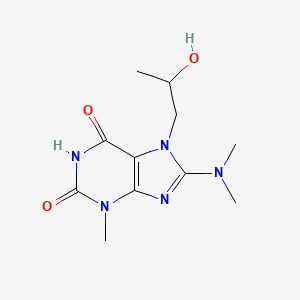

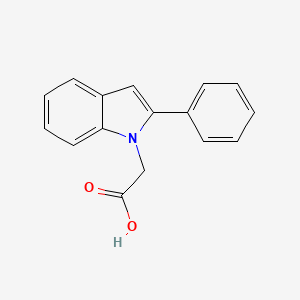
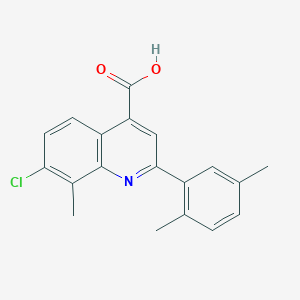
![[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanesulfonamide](/img/structure/B2610059.png)
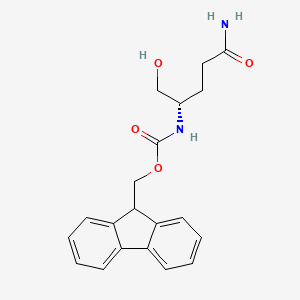
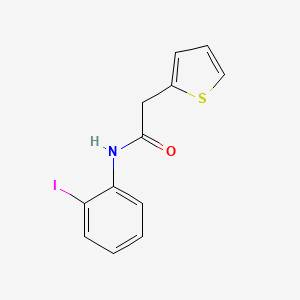
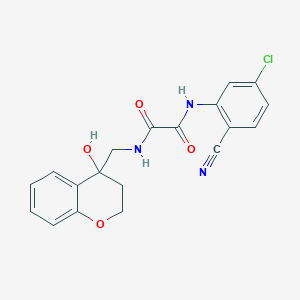
![Methyl 2-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]sulfonyl-4,5-dimethoxyphenyl]acetate](/img/structure/B2610064.png)
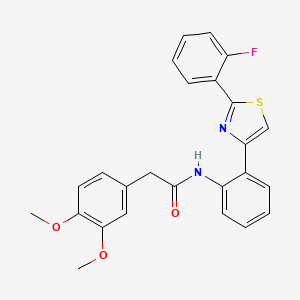
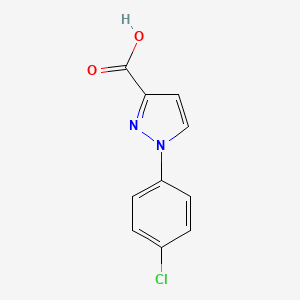
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2610070.png)